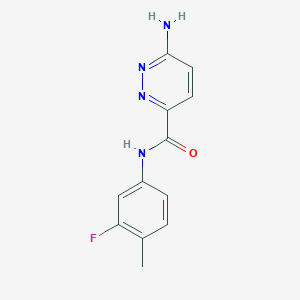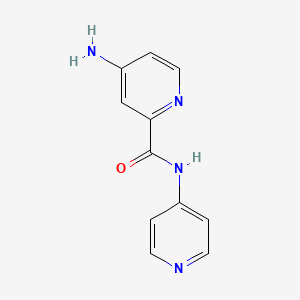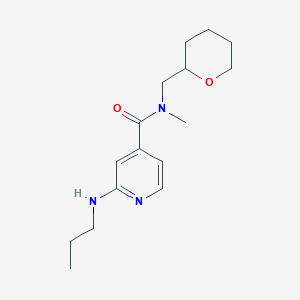
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide, also known as CPP or CNQX, is a chemical compound that is widely used in scientific research. CPP is a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site and preventing the binding of glutamate, the receptor's natural ligand. This inhibition of the AMPA receptor leads to a decrease in synaptic transmission and a reduction in synaptic plasticity.
Biochemical and Physiological Effects
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. Additionally, N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide in lab experiments is its high potency and selectivity for the AMPA receptor. Additionally, N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is readily available and relatively inexpensive. However, one limitation of using N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research involving N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide. One area of interest is the development of new drugs that target the AMPA receptor for the treatment of neurodegenerative diseases. Additionally, studies are needed to further understand the mechanisms of N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide-induced apoptosis and its potential as an anti-cancer agent. Finally, research is needed to investigate the potential of N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide as a therapeutic agent for the treatment of inflammation and other diseases.
Méthodes De Synthèse
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide can be synthesized by reacting 2-cyanopropylamine with 2-(bromomethyl)-4-methylpyridine in the presence of a base, followed by reaction with propylamine and then carboxylic acid. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is commonly used in scientific research to study the role of the AMPA receptor in synaptic plasticity, learning, and memory. N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is also used to investigate the mechanisms of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is used in the development of new drugs that target the AMPA receptor.
Propriétés
IUPAC Name |
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-4-6-16-13-8-12(5-7-17-13)14(19)18(3)10-11(2)9-15/h5,7-8,11H,4,6,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEVUFGMLCFWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CC(=C1)C(=O)N(C)CC(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554846.png)

![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7554867.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)
![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)

![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)